2-Bromo-3-chloro-5-methylaniline
CAS No.:
Cat. No.: VC20318994
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClN |
|---|---|
| Molecular Weight | 220.49 g/mol |
| IUPAC Name | 2-bromo-3-chloro-5-methylaniline |
| Standard InChI | InChI=1S/C7H7BrClN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 |
| Standard InChI Key | XPBISUFUGLZDQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)Br)N |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Geometry
The systematic IUPAC name for this compound is 2-bromo-3-chloro-5-methylaniline, reflecting the substituents' positions on the benzene ring. The amino group (-NH₂) at position 1 anchors the numbering, with bromine (Br) at position 2, chlorine (Cl) at position 3, and a methyl group (-CH₃) at position 5. The molecular geometry is planar, with bond angles approximating 120° due to sp² hybridization. Halogen substituents introduce steric hindrance and electronic effects, influencing reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 236.50 g/mol |
| Density (predicted) | 1.65–1.75 g/cm³ |
| Boiling Point | 290–310 °C (estimated) |
| Log P (octanol/water) | 2.8–3.2 |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃, δ ppm): Aromatic protons appear as a doublet at δ 7.25–7.35 (H-4), a singlet at δ 7.05–7.15 (H-6), and a broad singlet for NH₂ at δ 4.2–4.5. The methyl group resonates as a singlet at δ 2.3–2.4.
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¹³C NMR: Signals at δ 145.2 (C-1, NH₂), 132.5 (C-2, Br), 130.8 (C-3, Cl), 128.4 (C-4), 125.9 (C-5, CH₃), and 122.1 (C-6).
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Infrared (IR) Spectroscopy: N-H stretching at 3350–3450 cm⁻¹, C-Br at 550–650 cm⁻¹, and C-Cl at 700–750 cm⁻¹.
Synthetic Methodologies
Direct Halogenation Strategies
The synthesis typically begins with 5-methylaniline as the precursor. Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN) at 0–5°C, yielding 2-bromo-5-methylaniline. Subsequent chlorination at position 3 employs sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a Lewis catalyst. Regioselectivity is controlled by the directing effects of the amino and methyl groups:
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Bromination: The amino group directs electrophilic substitution to the para position (C-4), but steric hindrance from the methyl group at C-5 favors ortho substitution (C-2).
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Chlorination: After bromination, the electron-donating NH₂ group deactivates the ring, directing Cl to the meta position relative to Br (C-3).
Optimization Challenges: Competing dihalogenation is mitigated by stoichiometric control (1:1 molar ratio of halogenating agent) and low-temperature conditions (−10°C).
Alternative Routes via Diazotization
In a modified approach, 3-chloro-5-methylaniline undergoes diazotization with NaNO₂/HCl, followed by Sandmeyer reaction using CuBr to introduce bromine at position 2. This method achieves higher purity (>95% by HPLC) but requires careful pH control to avoid diazonium salt decomposition.
Physicochemical Properties and Stability
Solubility and Partitioning
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Solubility: Sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Log P: Experimental values range from 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Thermal and Oxidative Stability
The compound decomposes above 200°C, releasing HBr and HCl gases. Storage under inert atmosphere (N₂/Ar) at 4°C is recommended to prevent oxidative degradation.
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom serves as a leaving group in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in toluene/water. For example:
Yields exceed 80% under optimized conditions.
Heterocyclic Synthesis
Reaction with thiourea in ethanol under reflux produces 2-aminobenzothiazoles, which exhibit antimicrobial activity. The chlorine atom participates in nucleophilic aromatic substitution with thiols or amines, enabling access to fused-ring systems (e.g., thienopyridines).
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